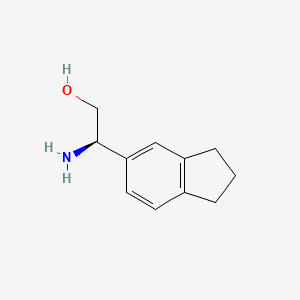
(r)-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor, followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its chiral nature allows for the exploration of enantioselective processes and the development of enantiomerically pure drugs .
Medicine
In medicinal chemistry, ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indane moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethanol: Similar structure but lacks the chiral center.
2-Amino-2-(1H-indol-3-yl)ethanol: Contains an indole moiety instead of an indane moiety.
2-Amino-2-(2,3-dihydro-1H-inden-5-yl)propane-1,3-diol: Contains additional hydroxyl groups.
Uniqueness
®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol is unique due to its chiral center and the presence of both an amino group and an indane moiety. This combination of features allows for specific interactions with biological targets and makes it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2/t11-/m0/s1 |
Clave InChI |
SCDYHRTZTWKZDI-NSHDSACASA-N |
SMILES isomérico |
C1CC2=C(C1)C=C(C=C2)[C@H](CO)N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


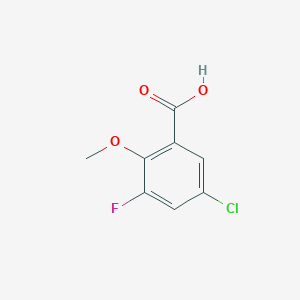


![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)

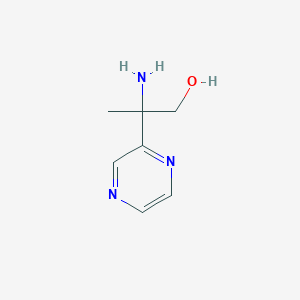
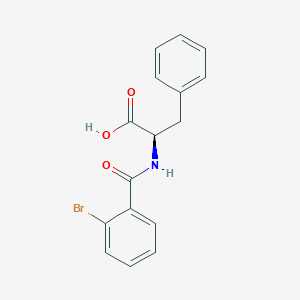
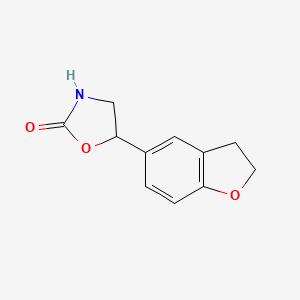
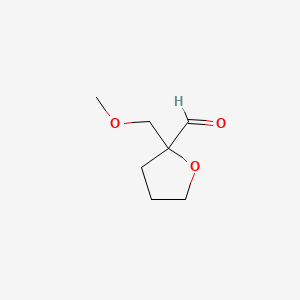
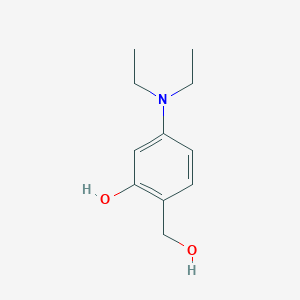
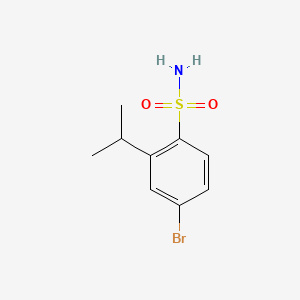

![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)

